2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid
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Overview
Description
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has a molecular formula of C9H9N3O2S2 and a molecular weight of 255.3 g/mol . It features a triazole ring, a thiophene ring, and a propanoic acid moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
The synthesis of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of thiocarbohydrazide with malic acid in the presence of dry pyridine . This reaction can be accelerated using microwave irradiation, which significantly reduces the reaction time compared to traditional thermal methods . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkylating agents such as epichlorohydrin, 3-chloropropanol, and propargyl bromide . These reactions can lead to the formation of different derivatives with potential applications in pharmaceuticals and other fields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 1,2,4-triazoles, including 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid, have shown potential as antimicrobial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antioxidant properties . In industry, they are used in the development of new materials and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The thiophene ring and mercapto group contribute to the compound’s ability to form strong interactions with metal ions and other biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)propanoic acid can be compared with other similar compounds such as 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol and 2-(3-mercapto-5-thien-2-yl-4H-1,2,4-triazol-4-yl)acetamide . These compounds share the triazole and mercapto functionalities but differ in their additional substituents, which can influence their chemical and biological properties. The unique combination of the triazole, thiophene, and propanoic acid moieties in this compound makes it particularly versatile and valuable for various applications.
Properties
IUPAC Name |
2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPVWYULUALKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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